molecular formula C24H19BrN2O2 B2412902 7-bromo-4-cinnamoyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 326018-11-5

7-bromo-4-cinnamoyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No. B2412902
M. Wt: 447.332
InChI Key: BJFNSENIJBLSQW-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-bromo-4-cinnamoyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a chemical compound that has been widely researched for its potential applications in the field of medicine. This compound is a member of the benzodiazepine family of drugs, which are known for their sedative, hypnotic, anxiolytic, and muscle relaxant properties. In

Mechanism Of Action

The exact mechanism of action of 7-bromo-4-cinnamoyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is not fully understood. However, it is believed to act on the GABA-A receptor, which is a neurotransmitter receptor that plays a key role in the regulation of anxiety, sleep, and other physiological processes.

Biochemical And Physiological Effects

When administered, 7-bromo-4-cinnamoyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one has been shown to produce sedative, anxiolytic, and hypnotic effects in animal studies. It has also been shown to affect various physiological processes such as heart rate, blood pressure, and respiration.

Advantages And Limitations For Lab Experiments

One advantage of using 7-bromo-4-cinnamoyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one in lab experiments is that it has been extensively researched and its effects are well understood. Additionally, it has been shown to have a high affinity for the GABA-A receptor, which makes it a useful tool for investigating the role of this receptor in various physiological processes. However, one limitation of using this compound is that it can be difficult and time-consuming to synthesize.

Future Directions

There are several future directions for research on 7-bromo-4-cinnamoyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one. One possible direction is to investigate its potential use in the treatment of anxiety disorders and insomnia in humans. Another direction is to explore its effects on other physiological processes such as memory and learning. Additionally, researchers could investigate the potential use of this compound as a tool for studying the GABA-A receptor and its role in various physiological processes.
Conclusion:
In conclusion, 7-bromo-4-cinnamoyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It has been shown to have sedative, anxiolytic, and hypnotic effects in animal studies and has been investigated for its potential use in the treatment of anxiety disorders, insomnia, and other psychiatric disorders. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research that could lead to new insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of 7-bromo-4-cinnamoyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one involves the reaction of 4-bromo-2-nitroaniline with cinnamoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reduced using a reducing agent such as sodium dithionite to yield the final product.

Scientific Research Applications

7-bromo-4-cinnamoyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one has been extensively researched for its potential applications in the field of medicine. It has been shown to have anxiolytic, sedative, and hypnotic effects in animal studies. Additionally, it has been investigated for its potential use in the treatment of anxiety disorders, insomnia, and other psychiatric disorders.

properties

IUPAC Name

7-bromo-5-phenyl-4-[(E)-3-phenylprop-2-enoyl]-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrN2O2/c25-19-12-13-21-20(15-19)24(18-9-5-2-6-10-18)27(16-22(28)26-21)23(29)14-11-17-7-3-1-4-8-17/h1-15,24H,16H2,(H,26,28)/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFNSENIJBLSQW-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)C=CC3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)/C=C/C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-4-cinnamoyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

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